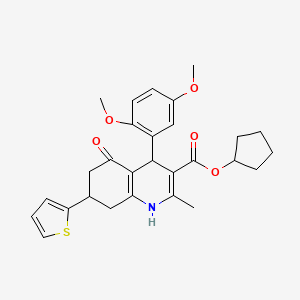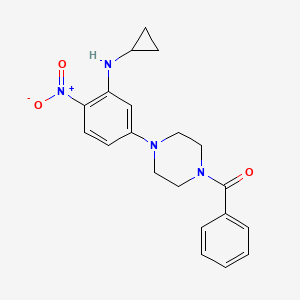![molecular formula C27H25NO6 B3957474 Ethyl methyl 4,4'-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate](/img/structure/B3957474.png)
Ethyl methyl 4,4'-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate
Vue d'ensemble
Description
Ethyl methyl 4,4’-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an azetidine ring with phenoxy and benzoate groups, making it an interesting subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl methyl 4,4’-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenol with an appropriate azetidine precursor under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity. Solvent extraction and distillation are commonly used to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl methyl 4,4’-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or benzoate groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl methyl 4,4’-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of ethyl methyl 4,4’-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparaison Avec Des Composés Similaires
Ethyl methyl 4,4’-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate can be compared with other similar compounds, such as:
Phenoxyacetic acid derivatives: These compounds share the phenoxy group and exhibit similar biological activities.
Azetidine derivatives:
Benzoate esters: These compounds are known for their use in various industrial applications and as intermediates in organic synthesis.
The uniqueness of ethyl methyl 4,4’-[3-(2-methylphenoxy)-4-oxoazetidine-1,2-diyl]dibenzoate lies in its combination of these functional groups, which imparts specific chemical and biological properties not found in other compounds.
Propriétés
IUPAC Name |
methyl 4-[1-(4-ethoxycarbonylphenyl)-3-(2-methylphenoxy)-4-oxoazetidin-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-4-33-27(31)20-13-15-21(16-14-20)28-23(18-9-11-19(12-10-18)26(30)32-3)24(25(28)29)34-22-8-6-5-7-17(22)2/h5-16,23-24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEVINFXHRKUEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(C(C2=O)OC3=CC=CC=C3C)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazolin-6-one](/img/structure/B3957397.png)
![7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B3957402.png)


![(5E)-3-[[benzyl(methyl)amino]methyl]-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B3957417.png)
![[3-(3-methoxybenzyl)-1-(3-pyridinylmethyl)-3-piperidinyl]methanol](/img/structure/B3957420.png)
![3-[1-(1H-1,3-benzodiazol-2-yl)ethyl]-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3957436.png)
![2-oxo-2-phenylethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoate](/img/structure/B3957449.png)
![7-(diethylamino)-3-{5-[(5-fluoro-2-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B3957450.png)
![4-{[(2,4-dichlorophenoxy)acetyl]oxy}benzoic acid](/img/structure/B3957458.png)
![4-butoxy-3-methoxy-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B3957461.png)
![N-CYCLOPROPYL-N-{5-[4-(ETHYLSULFONYL)PIPERAZINO]-2-NITROPHENYL}AMINE](/img/structure/B3957465.png)

![1-[(4-bromophenyl)sulfonyl]-4-(2-chloro-4-nitrophenyl)piperazine](/img/structure/B3957488.png)
